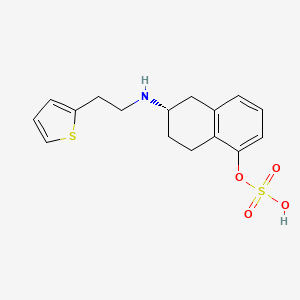

N-Despropyl rotigotine sulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c18-23(19,20)21-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-22-14/h1-5,10,13,17H,6-9,11H2,(H,18,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUSENFEQSTMLO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196459-54-7 | |

| Record name | N-Despropyl rotigotine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196459547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESPROPYL ROTIGOTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6638WXC8KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Elucidation of N Despropyl Rotigotine Sulfate

Advanced Analytical Techniques for Definitive Structural Assignment

The unambiguous structural assignment of N-Despropyl rotigotine (B252) sulfate (B86663) necessitates the use of sophisticated analytical instrumentation. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and vibrational and electronic spectroscopy are indispensable for determining its molecular formula, connectivity, stereochemistry, and electronic properties.

High-Resolution Mass Spectrometry (HRMS) in Metabolite and Impurity Elucidation

High-resolution mass spectrometry is a cornerstone in the identification of drug metabolites and impurities, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For N-Despropyl rotigotine sulfate, HRMS analysis is crucial for confirming its molecular formula and for elucidating its structure through fragmentation studies.

Recent studies on rotigotine degradation products have utilized HPLC coupled with high-resolution mass spectrometry through Q-Orbitrap and electrospray ionization. Current time information in Bangalore, IN. While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the general fragmentation patterns of sulfate conjugates and related rotigotine impurities provide a framework for its analysis. The loss of the sulfate group (SO₃, 79.957 Da) is a characteristic fragmentation pathway for sulfate conjugates under collision-induced dissociation (CID). uab.edu

The mass of the precursor ion of this compound would be analyzed to confirm its elemental composition (C₁₆H₁₉NO₄S₂). Subsequent MS/MS fragmentation would likely show the loss of the sulfate group, yielding the protonated N-Despropyl rotigotine molecule (C₁₆H₂₀NOS⁺, m/z 274.1260). Further fragmentation of this ion would provide structural information about the N-despropyl moiety.

Table 1: Postulated HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Neutral Loss | Theoretical m/z |

| [M-H]⁻ | Deprotonated this compound | 352.0734 |

| [M-H-SO₃]⁻ | N-Despropyl rotigotine anion | 272.1114 |

Note: This table is based on theoretical calculations and general fragmentation patterns of similar compounds, as specific experimental data for this compound is not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR would be essential to confirm the absence of the N-propyl group and to determine the position of the sulfate conjugation on the phenolic hydroxyl group.

While specific NMR data for this compound are not available in the public domain, the expected chemical shifts can be predicted based on the structure of rotigotine and related compounds. The absence of signals corresponding to the N-propyl group (typically in the δ 0.8-1.0 ppm and 2.5-3.0 ppm regions of the ¹H NMR spectrum) would be a key indicator of its structure. The downfield shift of the aromatic protons adjacent to the sulfated hydroxyl group would confirm the position of sulfation. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges for N-Despropyl Rotigotine

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic protons | 6.5 - 7.5 |

| Thiophene (B33073) protons | 6.8 - 7.2 |

| -CH₂-N- | 2.8 - 3.2 |

| -CH₂-Thiophene | 2.9 - 3.3 |

| Tetralin aliphatic protons | 1.5 - 3.0 |

| -NH- | Variable |

Note: These are predicted ranges and actual values would need to be determined experimentally.

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch (if not fully sulfated), N-H stretch, aromatic C-H and C=C stretches, and the S=O stretches of the sulfate group. A patent for rotigotine hydrochloride provides some characteristic IR peaks for the parent compound which can serve as a reference. google.com

Electronic spectroscopy (UV-Vis) provides information about the conjugated systems within a molecule. The UV spectrum of this compound is expected to be similar to that of rotigotine, with absorption maxima characteristic of the substituted naphthalene (B1677914) and thiophene chromophores. A stability-indicating HPLC method for rotigotine utilizes UV detection at 225 nm, suggesting significant absorbance in this region for rotigotine and its impurities. rjpbcs.com

Chromatographic-Spectrometric Approaches for Impurity Identification

The identification and quantification of this compound in bulk drug substances and pharmaceutical formulations rely on the coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS). These hyphenated techniques provide the necessary selectivity and sensitivity for the analysis of complex mixtures.

Several studies describe LC-MS/MS methods for the determination of rotigotine and its metabolites, including N-despropyl rotigotine, in biological matrices. nih.govnih.govresearchgate.net These methods typically involve a reversed-phase HPLC separation followed by detection using tandem mass spectrometry. For the analysis of "total" N-despropyl rotigotine, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is employed to cleave the sulfate and glucuronide conjugates prior to analysis. nih.gov

A stability-indicating HPLC method has been developed for the simultaneous determination of rotigotine and its related substances, including "Depropyl Rotigotine" (another name for N-Despropyl rotigotine). rjpbcs.com This method utilizes a C18 column with a mobile phase consisting of a buffer and methanol, with UV detection at 225 nm. rjpbcs.com Such methods are crucial for routine quality control and stability testing of rotigotine.

Chiral Purity and Enantiomeric Characterization of Related Substances

Rotigotine is a chiral compound, with the (S)-enantiomer being the active pharmaceutical ingredient. Therefore, the control of chiral impurities is of utmost importance. N-Despropyl rotigotine is also chiral, and it is essential to characterize its enantiomeric purity.

While specific methods for the chiral separation of N-Despropyl rotigotine are not detailed in the literature, general approaches for the chiral analysis of rotigotine and its related compounds have been reviewed. researchgate.net These methods often employ chiral stationary phases (CSPs) in HPLC or chiral selectors in capillary electrophoresis. The development of a stereoselective synthesis of rotigotine is also a key aspect in controlling chiral impurities from the outset.

Given that N-Despropyl rotigotine is a known impurity (Rotigotine EP Impurity C), pharmacopoeial methods and in-house validated procedures in the pharmaceutical industry would include specifications for its enantiomeric purity. synzeal.comchemwhat.com

Formation Pathways and Mechanisms of N Despropyl Rotigotine Sulfate

Biotransformation of Rotigotine (B252): N-Dealkylation and Subsequent Sulfation

Rotigotine undergoes extensive and rapid metabolism in the body. drugbank.com The biotransformation process involves two principal pathways: direct conjugation of the parent molecule and a multi-step process involving initial N-dealkylation followed by conjugation. researchgate.netresearchgate.net N-Despropyl rotigotine sulfate (B86663) is a product of this second major pathway. drugbank.comresearchgate.netregulations.govfda.govnih.gov Systemically absorbed rotigotine is quickly metabolized, with the resulting metabolites, including N-despropyl rotigotine sulfate, being primarily excreted in the urine (approximately 71%) and to a lesser extent in the feces (around 23%). europa.eunih.goveuropa.eu

The initial and rate-limiting step in the formation of this compound is the N-dealkylation of the parent compound, Rotigotine. This is a Phase I metabolic reaction where the propyl group is removed from the nitrogen atom of the aminotetralin structure. drugbank.comresearchgate.net This process yields the primary metabolite, N-despropyl rotigotine, which is also identified as Rotigotine EP Impurity C. synzeal.com

This N-dealkylation is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net In vitro studies have demonstrated that multiple CYP isoforms are capable of facilitating this reaction, indicating a low risk of drug-drug interactions from the inhibition of a single enzyme pathway. europa.eunih.gov Among the various isoforms, CYP2C19 has been specifically investigated. nih.govmims.com.au However, a clinical study involving the co-administration of rotigotine with omeprazole, a selective inhibitor of CYP2C19, found no significant alteration in the steady-state pharmacokinetics of unconjugated rotigotine. nih.govnih.gov This suggests that while CYP2C19 may contribute to the metabolism, its role is not dominant, and other CYP enzymes can compensate for its inhibition. nih.gov

Following its formation via N-dealkylation, the N-despropyl rotigotine metabolite undergoes a Phase II conjugation reaction. researchgate.netresearchgate.net This step primarily involves sulfation, where a sulfonate group is attached to the molecule. drugbank.comnih.gov This reaction is mediated by sulfotransferase (SULT) enzymes, which are a family of Phase II drug-metabolizing enzymes. drugbank.comnih.gov

The sulfation of N-despropyl rotigotine results in the formation of this compound. drugbank.comfda.govnih.gov This conjugation step significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily via the kidneys. fda.govnih.gov The resulting sulfate conjugates, including this compound, are considered to be biologically inactive. europa.eueuropa.eueuropa.eu

Metabolic studies, both in vitro using human liver microsomes and in vivo in human subjects, have been crucial in elucidating the metabolic fate of rotigotine. researchgate.netresearchgate.net These studies consistently identify N-dealkylation and subsequent conjugation as a major biotransformation route. drugbank.comresearchgate.net

Metabolite profiling in human plasma and urine has confirmed that after administration of rotigotine, N-despropyl rotigotine is formed and subsequently conjugated. drugbank.comresearchgate.net While unconjugated N-despropyl rotigotine can be detected in plasma and urine, it is predominantly present in its conjugated form, this compound. researchgate.net In human radiolabeled studies, this compound was identified as a major metabolite excreted in urine, accounting for a significant portion of the administered dose. fda.govfda.gov

| Metabolite | Percentage of Absorbed Dose (%) | Formation Pathway |

|---|---|---|

| Rotigotine Sulfate | 16 - 22 | Direct Conjugation (Sulfation) |

| N-Despropyl-rotigotine Sulfate | 14 - 20 | N-Dealkylation followed by Sulfation |

| Rotigotine Glucuronide | 11 - 15 | Direct Conjugation (Glucuronidation) |

| N-Desthienylethyl-rotigotine Sulfate | 10 - 21 | N-Dealkylation followed by Sulfation |

Sulfotransferase-Mediated Conjugation and Inactivation of N-Despropyl Rotigotine

Chemical Degradation Pathways and Impurity Formation

Beyond metabolic processes, N-despropyl rotigotine can also arise as a chemical impurity during the synthesis or storage of rotigotine. rjpbcs.com The stability of the rotigotine molecule is a critical factor, as degradation can lead to the formation of various impurities, affecting the quality of the active pharmaceutical ingredient.

Rotigotine has been shown to be particularly susceptible to oxidation. nih.govresearchgate.net Forced degradation studies, which subject the drug substance to harsh conditions, reveal that rotigotine degrades significantly under oxidative stress, such as exposure to hydrogen peroxide. rjpbcs.comorientjchem.orgresearchgate.net One study noted rapid degradation within 3 hours at 60°C in the presence of an oxidative agent. rjpbcs.com While oxidative degradation can result in the formation of various impurities, including N-oxides, "Depropyl Rotigotine" is also listed as a potential impurity that can be resolved using HPLC methods designed for stability testing. rjpbcs.com This indicates that oxidative conditions may contribute to the formation of the N-despropyl species as a degradation product, separate from the metabolic pathway.

| Stress Condition | Observed Degradation | Potential Products |

|---|---|---|

| Oxidative (e.g., H₂O₂) | Significant/Rapid | N-oxides, N-Despropyl rotigotine, other related substances |

| Photolytic (UV Light) | Significant | Various photoproducts |

| Thermal (Heat) | Slow to Rapid (Temperature-dependent) | Thermally-induced degradants |

| Hydrolytic (Acid/Base) | Relatively Stable to Minor Degradation | Hydrolysis products |

In addition to oxidation, rotigotine is susceptible to degradation upon exposure to light (photolysis). rjpbcs.comnih.gov Studies have confirmed that significant degradation occurs under photolytic stress, leading to the formation of several new degradation products. nih.gov

Hydrolytic degradation, resulting from exposure to moisture, is another potential pathway for impurity formation in drug formulations. While rotigotine has been found to be relatively more stable under acidic and basic hydrolytic conditions compared to oxidative stress, it is not entirely immune. nih.govresearchgate.net Therefore, protecting rotigotine formulations from light and moisture is important to prevent the formation of degradation products, which could potentially include N-despropyl rotigotine.

Role as a Process-Related Impurity in Rotigotine Synthesis

N-Despropyl rotigotine, also known as Despropyl Rotigotine or Rotigotine EP Impurity C, is a structurally similar molecule to Rotigotine, differing by the absence of the propyl group on the amine nitrogen. synzeal.compharmaffiliates.com Its formation as a process-related impurity is primarily linked to the starting materials or intermediates used in the Rotigotine synthesis pathway.

One common synthetic route for Rotigotine involves the reductive amination of an appropriate amine precursor with a 2-thienylacetic acid derivative. google.com If the amine precursor is not fully propylated, or if a despropylated version of an intermediate is present, it can react in the same manner as the intended intermediate, leading to the formation of N-Despropyl rotigotine alongside the main product.

For instance, if the synthesis starts from (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, any presence of its precursor, (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (which lacks the propyl group), could result in the corresponding impurity. This despropylated amine can undergo the subsequent reaction steps, such as N-alkylation with a 2-(thiophen-2-yl)ethyl group, to yield N-Despropyl rotigotine.

The compound N-Despropyl rotigotine has been identified as an impurity of Rotigotine. researchgate.net While primarily discussed as a metabolite formed in the body after administration of Rotigotine through N-dealkylation, its presence in the final drug product can also originate from the manufacturing process. researchgate.netresearchgate.netnih.gov

The final salt form, this compound, would be formed if the N-Despropyl rotigotine base is present as an impurity during the final salt formation step where sulfuric acid is used to produce Rotigotine sulfate. The major metabolites identified in human plasma following Rotigotine administration include sulfate conjugates of both Rotigotine and N-Despropyl rotigotine. nih.govdrugbank.comfda.gov This indicates that the phenolic hydroxyl group on the N-Despropyl rotigotine impurity is susceptible to sulfation, a common metabolic pathway but also a potential chemical reaction during synthesis if sulfate reagents are present.

Regulatory bodies and pharmacopoeias, such as the European Pharmacopoeia (EP), list and set limits for such impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. synzeal.comresearchgate.net The control of N-Despropyl rotigotine levels is achieved through rigorous purification techniques like chromatography and crystallization, which are designed to separate the active ingredient from structurally similar impurities. qingmupharm.com

Quantitative and Qualitative Analytical Methodologies for N Despropyl Rotigotine Sulfate

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating N-Despropyl rotigotine (B252) sulfate (B86663) from the parent drug, rotigotine, and other related impurities. This separation is a critical step for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of rotigotine and its impurities. nih.govresearchgate.net Method development often focuses on achieving adequate specificity and selectivity to resolve the drug from its degradation products and metabolites. researchgate.net A typical Reverse-Phase HPLC (RP-HPLC) method for rotigotine and its related compounds would utilize a C8 or C18 column. researchgate.netorientjchem.org

For instance, a developed RP-HPLC method for rotigotine estimation in pharmaceutical dosage forms used a BDS C-8 column (4.6 x 150mm, 5μ particle size). orientjchem.org The isocratic mobile phase consisted of a mixture of 0.01N Potassium dihydrogen Ortho phosphate (B84403) (pH adjusted to 4.8) and Acetonitrile in a 45:55 v/v ratio, with a flow rate of 1 mL/min. orientjchem.org Detection is commonly performed using a PDA detector at a wavelength of 224 nm. orientjchem.org Validation of such methods, following International Conference on Harmonisation (ICH) guidelines, includes assessing parameters like system suitability, linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netorientjchem.org The goal is to develop a method that is fast, accurate, precise, and sensitive for routine quality control. researchgate.net

Table 1: Example HPLC Method Parameters for Rotigotine Analysis

| Parameter | Value |

|---|---|

| Column | BDS C-8 (4.6 x 150mm, 5μ) |

| Mobile Phase | 0.01N KH2PO4 (pH 4.8) : Acetonitrile (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 224 nm |

| Column Temperature | 30°C |

| Retention Time | 2.691 min (for Rotigotine) |

Ultra-Performance Liquid Chromatography (UPLC) Applications in Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Pressure Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for impurity analysis, including higher resolution, increased sensitivity, and faster analysis times. A novel UHPLC-MS/MS method was developed for the determination of rotigotine in human plasma, which can be adapted for impurity profiling. nih.gov This method employed a Gemini NX3 column with a binary gradient mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and 5 mM ammonium acetate in methanol, at a flow rate of 0.3 mL/min. nih.govresearchgate.net The enhanced separation efficiency of UPLC is particularly beneficial for resolving closely related impurities.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with liquid chromatography, provides high sensitivity and selectivity for the analysis of N-Despropyl rotigotine sulfate, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of rotigotine and its metabolites in biological matrices. nih.govkoreascience.kr This technique utilizes electrospray ionization (ESI) in positive mode and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection. nih.govkoreascience.kr For the analysis of total despropyl rotigotine in plasma, a lower limit of quantification (LLQ) of 0.1 ng/mL has been achieved. nih.gov In urine samples, the LLQ for total despropyl rotigotine can be as low as 0.5 ng/mL. nih.gov The method involves monitoring specific precursor to product ion transitions to ensure high selectivity. For instance, in the analysis of rotigotine, the MS/MS ion transition of 316.00 → 147.00 is monitored. nih.govresearchgate.net

Table 2: LC-MS/MS Parameters for Metabolite Quantification

| Analyte | Matrix | LLQ |

|---|---|---|

| Total Despropyl Rotigotine | Plasma | 0.1 ng/mL |

| Total Despropyl Rotigotine | Urine | 0.5 ng/mL |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. polyu.edu.hk This is particularly useful for differentiating between isomers that may be indistinguishable by mass spectrometry alone. polyu.edu.hkrsc.org While specific applications for this compound are not extensively documented, the principle of IMS-MS is highly relevant. For example, it has been successfully used to differentiate organosulfate isomers. copernicus.org The technique can separate ions with similar molecular structures within complex mass spectra, which would be invaluable in distinguishing this compound from other isomeric metabolites or impurities. copernicus.org The formation of different cation adducts can further enhance the separation of isomers. frontiersin.org

Development of Robust Analytical Procedures for Quality Control

The development of robust analytical procedures is essential for the routine quality control of rotigotine in both the raw material and the final pharmaceutical product. nih.govresearchgate.net These methods must be capable of accurately and precisely quantifying rotigotine and its impurities, including this compound. nih.gov

Official monographs in pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide standardized analytical methods and acceptance criteria for impurities. researchgate.net The development of new analytical methods often aims to improve upon these official methods, for example, by offering faster analysis times or greater sensitivity. researchgate.net Stability-indicating methods are particularly important, as they can demonstrate that the analytical procedure is unaffected by the presence of degradation products. orientjchem.org A comprehensive review of analytical methods for rotigotine highlights the importance of evaluating impurities to ensure product quality. nih.govresearchgate.net The validation of these methods according to ICH guidelines ensures their reliability for quality control purposes. researchgate.netorientjchem.org

Validation Parameters for this compound Quantification (Specificity, Linearity, Accuracy, Precision, Detection/Quantification Limits)

The validation of analytical procedures for quantifying this compound is executed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines. ich.org These guidelines establish a set of parameters to ensure that a method is suitable for its intended purpose. The application of these parameters varies depending on whether the compound is being measured as an impurity in a drug product or as a metabolite in a biological matrix.

Analytical methods for rotigotine and its related compounds, including impurities, have been developed and validated using techniques like ultra-high-performance liquid chromatography (UPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). derpharmachemica.comnih.gov

Specificity Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For impurity testing in rotigotine drug products, specificity is demonstrated by separating the N-Despropyl rotigotine peak from the main rotigotine peak and other known impurities. derpharmachemica.com This is often achieved by spiking the drug product with known impurities and demonstrating their effective separation. derpharmachemica.com In bioanalytical methods, such as LC-MS/MS, specificity is ensured by the unique mass-to-charge ratio transitions monitored for the analyte and the use of an internal standard, which prevents interference from endogenous plasma or urine components. nih.gov

Linearity Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org

For Impurity Quantification : A UPLC method developed for rotigotine impurities, including Depropyl Rotigotine, demonstrated linearity over a concentration range from the Limit of Quantification (LOQ) to 200% of the target concentration, achieving a correlation coefficient (r²) of ≥ 0.999. derpharmachemica.com

For Bioanalysis : LC-MS/MS methods used for quantifying rotigotine metabolites in biological fluids also show excellent linearity. One method reported a linear range of 0.1–10 ng/mL for N-desalkyl metabolites in plasma. nih.gov Another study assessing total despropyl rotigotine in urine established a linear calibration range of 0.5–30 ng/mL. nih.gov

Accuracy Accuracy reflects the closeness of the test results obtained by the method to the true value. ich.org It is often determined through recovery studies.

For Impurity Quantification : The accuracy of the UPLC method was confirmed by spiking samples with known impurities at concentrations ranging from the LOQ to 200% of the standard concentration. derpharmachemica.com For rotigotine itself, similar HPLC methods show recovery to be within the acceptable limits of 98-102%. orientjchem.org

Precision Precision is the measure of the degree of scatter of a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). ich.org

For Impurity Quantification : For rotigotine impurities, the precision of the UPLC method was demonstrated with an RSD of less than 15% for six replicate injections. derpharmachemica.com

For Bioanalysis : Bioanalytical methods for rotigotine metabolites consistently report precision to be well within 10-15% at all quality control concentrations. nih.govnih.gov

Detection and Quantification Limits (LOD & LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

For Impurity Quantification : The sensitivity of UPLC methods for impurities is established by determining the LOD and LOQ based on the signal-to-noise ratio. derpharmachemica.com For the parent compound rotigotine, a representative HPLC method reported an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL. orientjchem.org

For Bioanalysis : LC-MS/MS provides very low limits of quantification for N-Despropyl rotigotine and its conjugates. The Lower Limit of Quantification (LLQ) for total despropyl rotigotine has been reported as 0.1 ng/mL in plasma and 0.5 ng/mL in urine. nih.gov Another study cited an LOQ of 0.5 ng/ml for total N-desalkyl metabolites in plasma. researchgate.net Unconjugated N-despropyl rotigotine often falls below the LOQ in plasma samples, indicating its rapid conversion to conjugated forms like the sulfate metabolite. researchgate.netnih.gov

Table 1: Validation Parameters for N-Despropyl Rotigotine as an Impurity in Drug Product (UPLC Method)

| Parameter | Finding | Reference |

|---|---|---|

| Methodology | Ultra High-Performance Liquid Chromatography (UPLC) | derpharmachemica.com |

| Specificity | Method separates Depropyl Rotigotine from the main drug and other impurities. | derpharmachemica.com |

| Linearity | r² ≥ 0.999 over a range of LOQ to 200% of target concentration. | derpharmachemica.com |

| Accuracy | Assessed via recovery studies with spiked samples. | derpharmachemica.com |

| Precision | Relative Standard Deviation (RSD) < 15% (n=6). | derpharmachemica.com |

| LOD/LOQ | Determined by Signal-to-Noise ratio method. | derpharmachemica.com |

Table 2: Validation Parameters for N-Despropyl Rotigotine Metabolites in Bioanalysis (LC-MS/MS Method)

| Parameter | Finding | Reference |

|---|---|---|

| Methodology | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Matrix | Plasma, Urine | nih.gov |

| Linearity Range | 0.1–10 ng/mL (metabolites in plasma); 0.5–30 ng/mL (total despropyl rotigotine in urine). | nih.gov |

| Accuracy/Precision | Overall accuracy and precision well within 10-15%. | nih.govresearchgate.net |

| LOQ/LLQ | 0.1 ng/mL (total despropyl rotigotine in plasma); 0.5 ng/mL (total despropyl rotigotine in urine). | nih.gov |

Use of Analytical Reference Standards in Impurity Analysis

The use of well-characterized analytical reference standards is a fundamental requirement for the accurate identification and quantification of impurities in pharmaceutical manufacturing. ich.org A reference standard is a highly purified compound that is used as a benchmark in an analytical procedure. For this compound, a specific reference standard is available, which is critical for its control as a potential impurity. fda.gov

The reference standard for N-Despropyl rotigotine serves several vital functions in impurity analysis:

Identification : The primary use of a reference standard is for the unambiguous identification of the impurity in a chromatographic analysis, such as UPLC or HPLC. By injecting the standard, a definitive retention time is established. Any peak in the chromatogram of the test sample that matches this retention time can be tentatively identified as N-Despropyl rotigotine.

Method Validation : As outlined in the validation parameters, the reference standard is indispensable. It is used in spiking studies to prove the specificity and accuracy of the analytical method. derpharmachemica.com By adding a known amount of the N-Despropyl rotigotine standard to a sample, analysts can verify that the method can accurately measure the impurity without interference and determine the percentage of recovery.

Quantification : For quantitative analysis, the reference standard is used to prepare calibration curves that plot the analytical response versus the concentration. derpharmachemica.com This allows for the conversion of the peak area of the impurity in the test sample into a precise concentration or percentage relative to the active pharmaceutical ingredient. When an impurity standard is not available, the response factor of the main drug may be used as an estimate, but this can introduce significant error. ich.org Therefore, having a specific, qualified reference standard for N-Despropyl rotigotine is essential for ensuring that it is controlled within the strict limits set by regulatory guidelines. researchgate.net

Biopharmaceutical Significance and Pre Clinical Evaluation of N Despropyl Rotigotine Sulfate

In Vitro Pharmacological Characterization of Related N-Desalkylated Metabolites

The pharmacological activity of rotigotine (B252) metabolites, including the unconjugated form of N-despropyl rotigotine, has been a subject of investigation to understand their potential contribution to the therapeutic effects or side effects of the parent drug.

Receptor Binding Studies of Unconjugated N-Despropyl Rotigotine

While rotigotine itself is a potent agonist at dopamine (B1211576) D1, D2, and D3 receptors, its N-desalkylated metabolites, such as N-despropyl rotigotine, also exhibit some affinity for these receptors. researchgate.netnih.gov However, their activity is generally considered to be short-lived as they are rapidly conjugated to inactive sulfate (B86663) and glucuronide forms. nih.govresearchgate.net Studies have indicated that while the phase 1 metabolites (unconjugated N-desalkylated forms) have a considerable affinity for dopamine receptors, their plasma concentrations are significantly lower than that of the parent compound. researchgate.net The subsequent conjugation to sulfates, like N-despropyl rotigotine sulfate, results in metabolites that are considered biologically inactive. europa.eueuropa.eu

Role in the Overall Metabolic Fate and Disposition of Rotigotine in Non-Human Biological Systems

The metabolism of rotigotine is extensive and involves two primary pathways: N-dealkylation and conjugation. europa.eudrugbank.com N-despropyl rotigotine is a product of the N-dealkylation of the propyl group from the rotigotine molecule, a reaction catalyzed by various cytochrome P450 (CYP) isoenzymes. europa.eueuropa.eu

Following its formation, N-despropyl rotigotine undergoes rapid phase II metabolism, primarily through sulfation, to form this compound. drugbank.comfda.gov This sulfated conjugate, along with other metabolites, is then eliminated from the body. In non-human ADME (absorption, disposition, metabolism, and excretion) studies in rats and monkeys, phase II conjugates of N-despropyl rotigotine were found to be highly abundant, constituting up to 30% of the total drug-related material in plasma. researchgate.net The primary route of excretion for rotigotine and its metabolites is via the urine (approximately 71%) and to a lesser extent, the feces (about 23%). europa.eudrugbank.com Specifically, N-despropyl-rotigotine sulfate is a major metabolite found in urine. drugs.comfda.gov

Toxicological Assessment of this compound as a Known Impurity in Pre-Clinical Models

N-despropyl rotigotine, the precursor to this compound, has been identified as an impurity of rotigotine. researchgate.net The toxicological potential of rotigotine impurities is a critical aspect of its safety assessment. daicelpharmastandards.com While specific toxicological studies focusing solely on this compound are not extensively detailed in the public domain, the general approach to rotigotine impurities involves rigorous research and analysis to establish safe limits. daicelpharmastandards.com

Comparative Metabolism of Rotigotine Across In Vitro and In Vivo Non-Human Models

The metabolism of rotigotine has been investigated in various non-human models to understand species-specific differences and to extrapolate findings to humans. In vitro studies using liver microsomes from rats, monkeys, and humans have been instrumental in elucidating the metabolic pathways. researchgate.net These studies have shown that multiple CYP isoenzymes are capable of catalyzing the N-dealkylation of rotigotine, highlighting a degree of redundancy in its metabolism. europa.eueuropa.eudovepress.com

In vivo studies in animal models, such as rats and monkeys, have confirmed the extensive metabolism of rotigotine. researchgate.netresearchgate.net For instance, in rats, rotigotine and/or its metabolites are excreted in breast milk. europa.eueuropa.eu A study comparing the pharmacokinetics in healthy Japanese and Caucasian subjects also provided data on the renal elimination of metabolites, including total despropyl rotigotine. nih.gov These comparative studies across different species and between in vitro and in vivo systems are crucial for a comprehensive understanding of the metabolic profile of rotigotine and the role of metabolites like this compound.

Table of Research Findings on this compound and Related Metabolites

| Parameter | Finding | Source |

| Metabolic Pathway | N-despropyl rotigotine is formed via N-dealkylation of rotigotine, catalyzed by CYP enzymes, and subsequently conjugated to this compound. | europa.eudrugbank.comfda.gov |

| Pharmacological Activity | Unconjugated N-despropyl rotigotine has some affinity for dopamine receptors, but is rapidly converted to the inactive sulfate conjugate. | researchgate.neteuropa.eueuropa.eu |

| Abundance in Plasma (Non-Human) | Phase II conjugates of N-despropyl rotigotine can constitute up to 30% of total drug-related material in rat and monkey plasma. | researchgate.net |

| Excretion | N-despropyl-rotigotine sulfate is a major metabolite excreted in the urine. | drugs.comfda.gov |

| Toxicology | The toxicological profile is primarily associated with the parent drug's dopamine agonist activity. Specific toxicity data for the sulfate metabolite is limited. | daicelpharmastandards.comnih.gov |

Emerging Research and Future Directions Concerning N Despropyl Rotigotine Sulfate

Development of Advanced Computational Chemistry Approaches for Degradation Prediction

While specific computational studies targeting N-despropyl rotigotine (B252) sulfate (B86663) are not extensively documented in publicly available literature, the broader field of computational chemistry offers powerful tools for predicting its formation and degradation. The parent drug, rotigotine, is known to be susceptible to oxidation and photolytic degradation. nih.gov Advanced computational approaches are increasingly used to model such degradation pathways for complex molecules.

Future research will likely involve the application of in silico models to predict the degradation of rotigotine and the subsequent formation of its metabolites, including N-despropyl rotigotine sulfate. Techniques such as Density Functional Theory (DFT) can be employed to calculate the reactivity of different sites on the rotigotine molecule, predicting which bonds are most likely to break under various stress conditions (e.g., oxidative, photolytic, thermal). nih.gov Molecular docking simulations, which have been used to study the interaction of rotigotine with polymers to prevent crystallization in transdermal patches, could be adapted to model the interaction of rotigotine with metabolic enzymes or degrading agents. mdpi.com

These predictive models can accelerate the identification of potential degradation products, reducing the reliance on time-consuming experimental forced degradation studies. researchgate.net By understanding the electronic and structural factors that lead to the formation of this compound, more stable formulations of the parent drug can be designed.

Application of Chemometrics in Impurity Profiling and Stability Data Analysis

Chemometrics, which utilizes mathematical and statistical methods to analyze chemical data, is a powerful tool for impurity profiling and stability analysis in the pharmaceutical industry. nih.gov For a compound like this compound, which is a metabolite and potential impurity, chemometric approaches can be invaluable.

In the context of rotigotine, analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the drug from its related substances, including N-despropyl rotigotine. researchgate.netrjpbcs.com When analyzing the large datasets generated from stability studies under various stress conditions (e.g., heat, humidity, light), chemometrics can help to:

Identify trends: Pinpoint the specific conditions that accelerate the formation of this compound.

Build predictive models: Develop models that can forecast the shelf-life of a drug product based on early-stage stability data.

Resolve complex mixtures: In combination with spectroscopic methods like UV-Vis spectroscopy, chemometric techniques can help to resolve the signals of multiple components in a mixture without complete physical separation. grafiati.comgrafiati.comresearchgate.net

Future applications will likely see more integrated use of chemometrics with Quality by Design (QbD) principles in the development of rotigotine formulations. researchgate.net This involves systematically analyzing how formulation variables (like the type of adhesive or the presence of antioxidants in a transdermal patch) and process parameters affect the stability profile, specifically minimizing the formation of impurities like this compound. researchgate.net

Mechanistic Insights into Enzyme-Specific Metabolism and Inhibitor/Inducer Effects on its Formation

N-despropyl rotigotine is formed through the N-dealkylation of rotigotine, a process mediated by the cytochrome P450 (CYP) family of enzymes in the liver. drugbank.comresearchgate.net This is a key metabolic pathway alongside direct conjugation (sulfation and glucuronidation) of the parent drug. nih.gov The resulting N-despropyl-rotigotine is then rapidly conjugated, primarily with sulfate, to form this compound, which is then excreted. drugbank.comfda.gov

Future research will focus on precisely identifying the contribution of each specific CYP isoform to the N-dealkylation process. This can be achieved using recombinant human CYP enzymes and specific chemical inhibitors in in vitro systems. Understanding which enzymes are primarily responsible is crucial for predicting potential drug-drug interactions. If a patient is taking another medication that strongly induces or inhibits the key enzyme(s) responsible for forming N-despropyl rotigotine, the plasma concentrations of the parent drug and its metabolite profile could be altered. While current data suggest a low risk of such interactions for rotigotine, a more detailed enzymatic map would provide a higher degree of certainty. researchgate.netconicet.gov.ar

| Metabolic Pathway | Enzymes Involved | Resulting Product | Significance |

| N-dealkylation | Cytochrome P450 (multiple isoforms) | N-despropyl-rotigotine | Intermediate metabolite researchgate.net |

| Conjugation | Sulfotransferases (SULTs) | This compound | Inactive, excretable metabolite drugbank.comfda.gov |

| Direct Conjugation | Sulfotransferases, UDP-glucuronosyltransferases (UGTs) | Rotigotine sulfate, Rotigotine glucuronide | Major metabolic pathway for the parent drug nih.gov |

Strategies for Control and Mitigation of this compound in Pharmaceutical Formulations

Since this compound is a metabolite formed in vivo, its control is primarily a matter of understanding and managing the metabolism of the parent drug, rotigotine. However, the precursor, N-despropyl rotigotine, can also be considered a potential impurity in the drug substance or a degradation product in the final pharmaceutical formulation. rjpbcs.com Strategies for control and mitigation, therefore, address both the manufacturing and formulation stages.

Manufacturing Control:

Synthesis Process Optimization: The synthesis of rotigotine must be carefully controlled to minimize the formation of related substances, including N-despropyl rotigotine.

Robust Analytical Methods: Validated stability-indicating analytical methods, such as HPLC, are essential for detecting and quantifying impurities like N-despropyl rotigotine in the bulk drug substance. researchgate.netrjpbcs.com

Formulation Strategies: Rotigotine is highly susceptible to oxidation, which can lead to the formation of degradation products. nih.gov Furthermore, in transdermal patch formulations, rotigotine has a tendency to crystallize, which can affect drug delivery. mdpi.comfda.gov

Inclusion of Antioxidants: Formulations of rotigotine, particularly the transdermal patch, include antioxidants like sodium metabisulfite (B1197395) and ascorbyl palmitate to prevent oxidative degradation. fda.gov

Use of Crystal Inhibitors: Polymers such as povidone, Poloxamer 188, and Soluplus have been investigated to inhibit the crystallization of rotigotine in the patch matrix, ensuring its stability and bioavailability. mdpi.comresearchgate.net

Packaging: Appropriate packaging is crucial to protect the product from light and oxygen, further mitigating degradation. researchgate.net

Future strategies will involve the continued development of more stable formulations, potentially using novel polymers or encapsulation technologies to protect the active ingredient from degradation. chosun.ac.kr A deeper understanding of the degradation pathways, aided by computational studies, will enable a more targeted approach to formulation design. researchgate.net

Harmonization of Regulatory Science Perspectives on Metabolite and Impurity Qualification

The qualification of metabolites and impurities is a critical aspect of drug development, governed by international guidelines such as those from the International Council for Harmonisation (ICH). The key principle is to assess whether the levels of a given metabolite or impurity observed in humans are also seen in nonclinical toxicology studies.

For this compound, the regulatory perspective considers it a human metabolite. Its precursor, N-despropyl rotigotine, is an inactive metabolite. nih.govmedicines.org.uk The main metabolites of rotigotine are generally considered to have little pharmacological activity. researchgate.net The qualification process involves:

Identification and Characterization: Confirming the structure and concentration of the metabolite in human plasma.

Safety Assessment: Comparing the exposure levels in humans to those in animal species used for safety testing. According to ICH M3(R2) guidance, metabolites found only in human plasma (or at disproportionately higher levels than in animal test species) may require their own safety assessment if their concentration is above a certain threshold (e.g., >10% of total drug-related exposure).

The challenge and future direction lie in the harmonization of these regulatory expectations across different global agencies (e.g., FDA, EMA). While the core principles of ICH are widely adopted, specific data requirements and interpretations can vary. For a globally marketed drug like rotigotine, this necessitates a comprehensive data package that satisfies the most stringent requirements of all targeted regulatory bodies.

Future efforts in regulatory science will likely focus on:

Use of in silico tools: Greater acceptance of computational toxicology (e.g., quantitative structure-activity relationship or QSAR models) to predict the potential toxicity of metabolites, potentially reducing the need for extensive animal testing.

Metabolites in Safety Testing (MIST): Continued refinement and harmonized application of the MIST strategy to ensure that human metabolites like this compound are adequately qualified without imposing unnecessary development hurdles.

Advanced Analytical Techniques: The use of highly sensitive analytical methods like LC-MS/MS is crucial for accurately quantifying metabolites in various biological matrices, forming the basis of the regulatory submission. nih.gov

A review of analytical methods highlighted that while methods for identifying rotigotine and its impurities are robust, more detailed studies on the pharmacokinetic and toxicological characterization of these impurities are still needed to fully support regulatory perspectives. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.